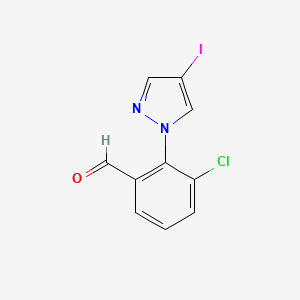

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Description

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a pyrazole ring substituted with iodine at the 4-position and a chlorine atom at the 3-position on the benzene ring. The aldehyde functional group at the benzaldehyde moiety makes it reactive toward nucleophilic additions and reductions.

Properties

Molecular Formula |

C10H6ClIN2O |

|---|---|

Molecular Weight |

332.52 g/mol |

IUPAC Name |

3-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H6ClIN2O/c11-9-3-1-2-7(6-15)10(9)14-5-8(12)4-13-14/h1-6H |

InChI Key |

UNDWLWCZXPCBOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)I)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach combining:

- Preparation or procurement of the 4-iodo-1H-pyrazole intermediate.

- Functionalization of a chlorinated benzaldehyde core.

- Coupling of the pyrazole moiety to the benzaldehyde derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

This strategy ensures the selective installation of halogen atoms and the pyrazole ring in the desired positions on the benzaldehyde scaffold.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Description | Notes |

|---|---|---|---|---|

| 1 | Pyrazole iodination | Iodination reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) | Selective iodination at the 4-position of pyrazole | Controlled temperature to avoid over-iodination |

| 2 | Chlorination of benzaldehyde | Electrophilic aromatic substitution using chlorine sources or solvent-free mechanochemical chlorination with TCCA (trichloroisocyanuric acid) | Introduction of chlorine at the 3-position of benzaldehyde | Mechanochemical methods improve green chemistry profile |

| 3 | Coupling of pyrazole to benzaldehyde | Nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) in polar aprotic solvents (DMF, THF) with bases like potassium carbonate | Formation of C-N bond linking pyrazole nitrogen to benzaldehyde ring | Use of protective groups (e.g., acetals) on aldehyde may be necessary to prevent side reactions |

| 4 | Purification | Recrystallization or chromatographic techniques (silica gel column chromatography) | Isolation of pure 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde | Optimization of solvent systems enhances purity and yield |

Example Synthesis Protocol

A representative synthetic procedure reported involves:

- Dissolving 3-chlorobenzaldehyde in dimethylformamide (DMF).

- Adding potassium carbonate as a base.

- Introducing 4-iodopyrazole to the reaction mixture.

- Heating the mixture at 60–80°C under stirring for several hours to promote nucleophilic substitution of the pyrazole nitrogen on the benzaldehyde ring.

- Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as dichloromethane.

- The crude product is purified by recrystallization or column chromatography.

This method leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the benzaldehyde carbonyl carbon, facilitated by the base and solvent environment.

Industrial Scale Considerations

For large-scale production, the synthetic route is optimized by:

- Employing continuous flow reactors to improve reaction control and scalability.

- Using automated systems for reagent addition and temperature regulation.

- Applying catalysts to increase reaction rates and selectivity.

- Integrating advanced purification methods such as preparative HPLC or crystallization under controlled conditions to maximize yield and purity.

Mechanochemical Chlorination as a Green Alternative

Recent advances have demonstrated the potential of solvent-free mechanochemical methods for chlorination of pyrazole derivatives using TCCA and milling techniques. This approach:

- Avoids hazardous solvents.

- Reduces reaction times (e.g., 45–60 min milling at 30 Hz).

- Simplifies work-up by direct extraction and filtration.

- Provides high yields (e.g., 82% for chlorinated pyrazoles).

Though specific to pyrazole chlorination, this method could be adapted for the chlorination step in the synthesis of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, improving sustainability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Solvent | Dimethylformamide (DMF), ethanol | Polar aprotic solvents enhance nucleophilicity and solubility |

| Base | Potassium carbonate (K2CO3) | Deprotonates pyrazole nitrogen to increase nucleophilicity |

| Temperature | 60–80°C | Promotes reaction kinetics without decomposing sensitive groups |

| Reaction Time | 4–12 hours | Ensures complete conversion |

| Purification | Recrystallization, silica gel chromatography | Removes impurities and side products |

| Protective Groups | Acetal formation on aldehyde (optional) | Prevents side reactions during coupling |

Research Findings and Optimization Notes

- The presence of dual halogen substituents (Cl on benzaldehyde and I on pyrazole) requires careful control to avoid halogen exchange or dehalogenation side reactions.

- Palladium-catalyzed coupling reactions can be optimized by selecting appropriate ligands (e.g., Pd(PPh3)4) and solvents to suppress by-products such as homocoupling or dehalogenation.

- Protective groups on the aldehyde moiety help maintain functional group integrity during cross-coupling steps.

- Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) is critical for process control.

- Mechanochemical chlorination offers a promising eco-friendly alternative for the chlorination step, with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products Formed

Oxidation: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

Reduction: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Research indicates that compounds containing pyrazole rings often exhibit:

- Anti-inflammatory properties

- Anticancer activities

- Antimicrobial effects

Preliminary studies suggest that 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde may interact with specific enzymes or receptors, potentially leading to the modulation of biochemical pathways essential for therapeutic outcomes. For instance, its halogen substituents (chlorine and iodine) enhance its reactivity, making it a valuable intermediate in synthesizing more complex organic structures and exploring its biological activities.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique structure. Its synthesis typically involves several steps, including:

- Formation of the pyrazole ring.

- Introduction of the aldehyde functional group.

- Halogenation to incorporate chlorine and iodine.

These steps can be optimized for large-scale production using advanced techniques such as continuous flow reactors.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrazole derivatives demonstrated that compounds similar to 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of halogenated pyrazole derivatives, revealing that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substituents in enhancing antimicrobial potency.

Comparative Analysis with Analogous Compounds

The unique structure of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde sets it apart from other similar compounds. Below is a comparison table outlining its characteristics versus related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde | Contains an iodine atom but lacks chlorine | Less versatile due to absence of chlorine |

| 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | Similar structure with bromine instead of iodine | Different reactivity profile due to bromine substitution |

| 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde | Contains chlorine but lacks iodine | Unique due to iodine's influence on reactivity |

| 2-Chloro-4-(1H-pyrazol-3-yl)benzaldehyde | Chloro and pyrazolyl groups at different positions | Different substitution pattern affecting reactivity |

This table illustrates how the presence of both chlorine and iodine in 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde enhances its utility in synthetic chemistry compared to its analogs .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three closely related derivatives:

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde ()

3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde ()

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde ()

Structural and Molecular Properties

Key Observations :

- The iodine substituent in the target compound significantly increases molecular weight compared to methyl- or chloro-substituted analogs.

- Substituent positions on the benzene and pyrazole rings influence steric and electronic properties. For example, the 4-iodo group in the target compound may enhance steric hindrance and alter electron density compared to methyl or chloro groups .

Reactivity and Functional Group Behavior

Aldehyde Reactivity

The aldehyde group in benzaldehyde derivatives is highly reactive. demonstrates that aldehydes are reduced faster than ketones under EDAB conditions (e.g., benzaldehyde reduction yields 93% phenylmethanol vs. 68% for acetophenone) .

Halogen-Specific Effects

- Iodine vs. Chlorine/Methyl : The 4-iodo substituent on the pyrazole ring may participate in halogen bonding or serve as a leaving group in substitution reactions, unlike methyl or chloro analogs. However, its larger atomic radius could reduce solubility in polar solvents .

- Substituent Position : The 3-chloro substituent on the benzene ring (target compound) versus the 4-chloro on the pyrazole ring () may alter conjugation effects, impacting UV absorption or catalytic activity.

Biological Activity

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is CHClINO, with a molecular weight of 332.52 g/mol. The structure features a benzaldehyde group substituted with a chloro and an iodo pyrazole moiety, which contributes to its biological activity.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, exhibit potent antitumor properties. In particular:

- Prostate Cancer : The compound has shown promising results in inhibiting the proliferation of prostate cancer cell lines (PC3 cells), with growth inhibitory concentration (GI) values reported in the low micromolar range. This suggests its potential as a therapeutic agent against androgen receptor (AR)-dependent cancers .

- Mechanism of Action : The compound may function by inducing apoptosis and disrupting cell cycle progression in cancer cells, possibly through interactions with microtubules similar to other known agents like paclitaxel .

2. Anti-inflammatory Properties

Studies have demonstrated that derivatives similar to 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde possess anti-inflammatory effects. For instance:

- Carrageenan-Induced Edema : Compounds in this class have been tested in animal models for their ability to reduce inflammation, showing effectiveness comparable to standard anti-inflammatory drugs .

3. Antibacterial and Antifungal Activities

The compound also exhibits antibacterial properties against various strains of bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These values indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Study on Prostate Cancer

A study conducted on the effects of pyrazole derivatives on PC3 prostate cancer cells revealed that 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde significantly inhibited cell growth at concentrations as low as 5.6 µM. The mechanism was associated with cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

Another area of research explored the neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The compound was shown to restore membrane homeostasis disrupted after brain trauma, indicating its potential utility in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.